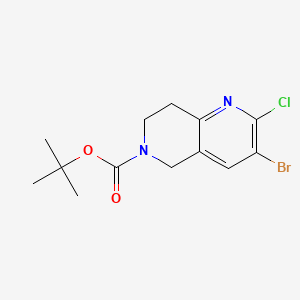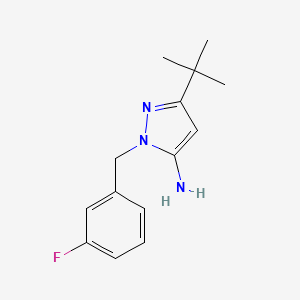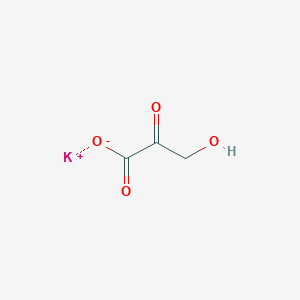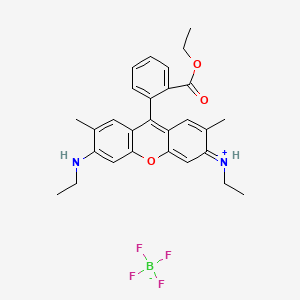
tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a naphthyridine precursor, followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted naphthyridines.
- Oxidation and reduction reactions produce different oxidation states of the naphthyridine ring.
- Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylate
- tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylate
Comparison:
- Structural Differences: The presence and position of halogen atoms (bromine and chlorine) differentiate these compounds.
- Reactivity: The different halogen atoms influence the reactivity and selectivity of the compounds in chemical reactions.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
Properties
Molecular Formula |
C13H16BrClN2O2 |
|---|---|
Molecular Weight |
347.63 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H16BrClN2O2/c1-13(2,3)19-12(18)17-5-4-10-8(7-17)6-9(14)11(15)16-10/h6H,4-5,7H2,1-3H3 |
InChI Key |
HDGNFBOBEXNAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)



![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)


![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)




